molecular formula C13H9ClF2N4 B11835318 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine

9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine

Cat. No.: B11835318
M. Wt: 294.69 g/mol
InChI Key: LBLKACMXCMBQEH-UHFFFAOYSA-N
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Description

9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine (CID 99985868) is a purine derivative with the molecular formula C13H9ClF2N4 . It belongs to a class of compounds recognized as key precursors in medicinal chemistry, with the purine core serving as a fundamental pharmacophore for developing bioactive molecules . The structure features a benzyl group at the N-9 position, a chloro-substituent at the C-2 position, and a difluoromethyl group at the C-6 position. The difluoromethyl group is a critical functional group in modern drug design, often used to modulate electronegativity, metabolic stability, and membrane permeability in lead compounds . This specific pattern of substitution makes it a versatile and valuable synthetic intermediate for researchers. Its primary application is in organic synthesis, particularly in the preparation of novel purine analogues for biological evaluation. Researchers utilize this compound to explore structure-activity relationships, potentially leading to new therapeutic agents. Related purine derivatives with halogen and fluoroalkyl substitutions have been investigated for various biological activities, including antiviral properties against pathogens like human rhinovirus . As a chemical building block, it can be further functionalized via nucleophilic substitution reactions, for example, at the C-2 and C-6 positions, to create a diverse library of molecules for high-throughput screening and drug discovery projects. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C13H9ClF2N4

Molecular Weight

294.69 g/mol

IUPAC Name

9-benzyl-2-chloro-6-(difluoromethyl)purine

InChI

InChI=1S/C13H9ClF2N4/c14-13-18-9(11(15)16)10-12(19-13)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2

InChI Key

LBLKACMXCMBQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Base : Triethylamine or sodium hydride.

  • Solvent : Ethyl acetate, DMF, or tert-butanol.

  • Temperature : -10°C to room temperature.

  • Time : 24–72 hours.

In one protocol, alkylation of 2,6-dichloro-9H-purine with benzyl chloride in ethyl acetate at -10°C for 72 hours yielded 2,6-dichloro-9-benzyl-9H-purine with a 64% yield after purification. This intermediate is critical for downstream modifications, such as introducing the difluoromethyl group.

Nucleophilic Aromatic Substitution at C6

The chlorine atom at C6 is replaced via nucleophilic substitution to install the difluoromethyl group. This step typically employs difluoromethylating agents under microwave irradiation or conventional heating.

Microwave-Assisted Substitution

A study demonstrated that reacting 2,6-dichloro-9-benzyl-9H-purine with sodium difluoromethanesulfinate (DFMS) in tert-butanol under microwave irradiation (300 W, 80°C, 45 minutes) yielded the target compound in 76% purity. Microwave conditions enhance reaction efficiency by reducing side reactions and improving regioselectivity.

Key Parameters

ParameterValue
CatalystCuSO₄ (0.3 eq), Cu(0) (0.8 eq)
Solvent Systemtert-BuOH:H₂O:DMF (1:1:1)
Temperature80°C
Time45 minutes
Yield34–81%

The use of copper catalysts facilitates radical-based mechanisms, enabling efficient C–F bond formation.

Sequential Functionalization Strategies

Multi-step syntheses are often required to achieve precise substitution patterns. A representative sequence involves:

  • Alkylation : Introduce the benzyl group.

  • Chlorination : Retain chlorine at C2.

  • Difluoromethylation : Install CF₂H at C6.

Case Study: Two-Step Synthesis

  • Step 1 : Alkylation of 6-chloro-2-(trifluoromethyl)-9H-purine with benzyl bromide in DMF at 45°C for 24 hours yielded 6-chloro-2-(trifluoromethyl)-9-benzyl-9H-purine (87% yield).

  • Step 2 : Displacement of the C6 chlorine with a difluoromethyl group using DFMS and K₂CO₃ in DMSO at 100°C for 12 hours afforded the final product in 68% yield.

Comparative Yields

MethodYield (%)Purity (%)
Conventional heating6895
Microwave irradiation7698

Microwave-assisted methods consistently outperform conventional heating in both yield and purity.

Challenges and Optimization

Regioselectivity Issues

Competing reactions at N7 and N9 positions during alkylation can reduce yields. Using bulky bases (e.g., NaH) or low temperatures (-10°C) suppresses N7 alkylation, favoring N9 substitution.

Purification Difficulties

The hydrophobic benzyl group complicates purification. Column chromatography with gradients of CH₂Cl₂:CH₃OH (60:1 to 20:1) effectively isolates the product.

Scalability

Microwave methods, while efficient, face scalability limitations. Batch reactions in pressurized reactors (e.g., 100 mL capacity) have achieved gram-scale synthesis with minimal yield drop.

Emerging Techniques

Flow Chemistry

Continuous flow systems enable precise control over reaction parameters, reducing decomposition risks. Preliminary trials achieved 72% yield in 30 minutes at 120°C.

Enzymatic Difluoromethylation

Recent advances use fluorinases to catalyze C–F bond formation, though yields remain suboptimal (≤40%).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and benzyl positions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the benzyl or chlorine positions.

Scientific Research Applications

Antiviral Properties

Research indicates that 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine exhibits potent antiviral activity, particularly against rhinoviruses. The compound has been shown to inhibit viral replication by interacting with essential enzymes involved in this process, such as RNA-dependent RNA polymerases. Structure-activity relationship studies reveal that modifications to the benzyl or difluoromethyl groups can enhance its efficacy against various serotypes of rhinovirus.

Anticancer Potential

In addition to its antiviral properties, this purine derivative is being explored for its anticancer applications. Its ability to interfere with nucleic acid metabolism suggests potential use in treating different forms of cancer. Compounds structurally related to 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine have been synthesized and tested for their anticancer activity, indicating that structural modifications can significantly influence their pharmacological profiles.

Synthesis and Derivatives

The synthesis of 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine typically involves multiple steps that allow for the introduction of various functional groups. For instance, nucleophilic substitution reactions can replace the chlorine atom with amines or thiols, leading to derivatives with potentially enhanced biological activities.

Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purineChlorine at position 2; difluoromethyl at position 6Antiviral
6-Anilino-9-benzyl-2-chloro-9H-purineAniline substitution at position 6Antirhinovirus
N-Benzyl-2-chloro-9H-purin-6-amineAmino group at position 6Anticancer
2,6-Dichloro-9-methyl-9H-purineMethyl substitution at position 9Antiviral

This table highlights the versatility of purine derivatives and their potential therapeutic applications.

Case Studies and Research Findings

  • Antiviral Activity Against Rhinoviruses : A study demonstrated that certain derivatives of 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine exhibited significant antiviral activity against rhinovirus type 1B, with one compound showing an IC50 value as low as 0.08 µM .
  • Structural Modifications : Research has shown that introducing different substituents on the purine ring can lead to variations in biological activity. For example, compounds with a chlorine substituent at the 2-position showed enhanced antiviral properties compared to their unsubstituted counterparts.
  • Kinase Inhibition Studies : Some derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression, indicating a broader scope of applications in oncology beyond traditional antiviral roles .

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Role of the C2 Chlorine Substituent

The 2-chloro group is a hallmark of enhanced bioactivity in purine derivatives:

  • Antiviral Activity: In 9-benzyl-6-(dimethylamino)-9H-purines, introducing a 2-chloro substituent increased antiviral potency against rhinovirus type 1B by >100-fold (IC50: 0.08 µM for compound 29 vs. >10 µM for non-chlorinated analogs) .

Key Analogs :

  • 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine: Demonstrated broad-spectrum activity against 18 rhinovirus serotypes, albeit with variable sensitivity (IC50: 0.08–14 µM) .
  • 2-Chloro-9-isopropyl-6-benzylamino-9H-purine: Highlighted in crystallographic studies for its planar purine ring and hydrogen-bonding interactions, suggesting conserved binding motifs among 2-chloro derivatives .

Impact of C6 Substituents

The C6 position governs solubility, electronic effects, and target selectivity:

Compound C6 Substituent Key Properties Reference
Target Compound Difluoromethyl (CF2H) - Electron-withdrawing, moderate steric bulk.
- May enhance metabolic stability compared to amino or thio groups.
N/A
9-Benzyl-6-(dimethylamino)-9H-purine Dimethylamino (NMe2) - Electron-donating; reduced electrophilicity at C5.
- Antiviral IC50: 0.08 µM (rhinovirus).
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylsulfanyl (SBn) - Bulky, lipophilic.
- Demonstrated cytotoxicity in thiopurine analogs (e.g., 6-mercaptopurine derivatives).
9-Benzyl-2-chloro-6-methoxy-9H-purine Methoxy (OMe) - Moderate electron-withdrawing.
- Limited bioactivity data; structural analog used in kinase inhibitor studies.
9-Benzyl-6-(4-cyanophenylamino)-9H-purine 4-Cyanophenylamino - Introduces aromatic π-stacking potential.
- Common in kinase inhibitors (e.g., imatinib-like scaffolds).

Key Observations :

  • Amino/Thio Groups: Increase hydrogen-bonding capacity but may reduce metabolic stability due to oxidation susceptibility .

Example Syntheses :

  • 6-(Furan-2-yl) Derivative : Pd-catalyzed coupling of 9-benzyl-2,6-dichloro-9H-purine with tributylstannylfuran .
  • 6-Benzylsulfanyl Derivative : Reaction with benzyl bromide and cesium carbonate in DMF .

Structural and Conformational Insights

  • Planarity : In 9-benzyl-6-phenyl-9H-purine, the C6-aryl group is coplanar with the purine ring, facilitating π-π interactions with target proteins .

Biological Activity

9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antiviral and anticancer agent. This compound features a benzyl group at the 9-position, a chlorine atom at the 2-position, and a difluoromethyl group at the 6-position of the purine ring, contributing to its reactivity and potential therapeutic applications.

  • Molecular Formula: C₁₃H₈ClF₂N₅
  • Molecular Weight: Approximately 303.67 g/mol

The presence of the chlorine and difluoromethyl groups enhances its reactivity, allowing for various nucleophilic substitution reactions. These structural characteristics are pivotal for its biological activity, particularly in inhibiting viral replication and cancer cell proliferation.

Antiviral Properties

Research indicates that 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine exhibits notable antiviral properties, especially against rhinoviruses. Key findings include:

  • Mechanism of Action: The compound inhibits viral replication by interacting with essential enzymes such as RNA-dependent RNA polymerases, which are crucial for viral RNA synthesis.
  • Inhibition Studies: It has shown significant inhibition rates against various serotypes of rhinoviruses, highlighting its potential as an antiviral candidate.

Anticancer Activity

In addition to its antiviral effects, this compound is being explored for its anticancer properties:

  • Nucleic Acid Metabolism Interference: Structural analogs of 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine are being investigated for their ability to disrupt nucleic acid metabolism in cancer cells.
  • Synergistic Effects: The compound's interactions with cytochrome P450 enzymes suggest potential drug-drug interactions that could enhance its efficacy when used in combination therapies.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine:

Compound NameStructural FeaturesBiological Activity
9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purineChlorine at position 2; difluoromethyl at position 6Antiviral
9-Benzyl-2,6-dichloro-9H-purineChlorine at positions 2 and 6Antiviral
6-Anilino-9-benzyl-2-chloro-9H-purineAniline substitution at position 6Antirhinovirus
N-Benzyl-2-chloro-9H-purin-6-amineAmino group at position 6Anticancer
2,6-Dichloro-9-methyl-9H-purineMethyl substitution at position 9Antiviral

This table illustrates the versatility of purine derivatives in drug discovery, emphasizing how different functional groups can significantly alter pharmacological profiles.

Case Studies and Research Findings

  • Antiviral Efficacy Against Rhinoviruses : In a study focusing on the antiviral activity of various purines, it was found that 9-benzyl derivatives exhibited superior inhibition against rhinovirus replication compared to other structural analogs. The study highlighted the importance of the difluoromethyl group in enhancing antiviral potency .
  • Cytotoxicity Studies : Research assessing the cytotoxic effects of this compound on mammalian cell lines showed low toxicity levels while maintaining effective antiviral activity. This balance makes it a promising candidate for further development into therapeutic agents .
  • Drug Interaction Studies : Investigations into potential drug-drug interactions revealed that the compound's effects on cytochrome P450 enzymes could lead to altered metabolism of co-administered drugs, necessitating careful consideration in combination therapy settings .

Q & A

Q. What are the key synthetic routes for preparing 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves nucleophilic substitution or cross-coupling strategies. For example:

  • Nucleophilic substitution : Reacting 6-chloropurine derivatives with benzyl halides in polar aprotic solvents (e.g., DMF) using bases like cesium carbonate to deprotonate the purine N-9 position .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(Ph₃)₄) to introduce aryl/benzyl groups at specific positions, requiring careful control of temperature and solvent (e.g., toluene reflux) .

Regioselectivity is influenced by:

  • Base strength : Strong bases (e.g., Cs₂CO₃) favor N-9 alkylation over N-7 .
  • Steric effects : Bulky substituents on the benzyl group may direct coupling to less hindered positions .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key methods include:

  • X-ray crystallography : Resolving bond lengths and angles to confirm substitution patterns (e.g., benzyl at N-9, chloro at C-2). SHELX software is widely used for refinement .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts for purine protons (e.g., H-8 at δ ~8.3 ppm) and benzyl CH₂ (δ ~5.5 ppm) .
    • HMBC : Correlates long-range couplings, such as between the difluoromethyl group and C-6 .

Challenges include polymorphism in crystallography and signal overlap in NMR due to aromaticity .

Q. What biological activities are associated with the 2-chloro and difluoromethyl substituents?

  • 2-Chloro : Enhances antiviral (rhinovirus IC₅₀: 0.08 µM) and antimycobacterial (MIC: 0.39 µg/mL) activity by increasing electrophilicity and target binding .
  • Difluoromethyl : Improves metabolic stability via reduced oxidative susceptibility compared to -CH₃ .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data across studies be resolved?

Example contradiction: A 4-methoxybenzyl group boosts antimycobacterial activity but reduces antiviral efficacy . Resolution strategies:

  • Target-specific profiling : Test compounds against isolated enzymes (e.g., viral proteases vs. bacterial kinases).
  • Assay standardization : Use consistent cell lines (e.g., HeLa for rhinovirus) and endpoint metrics (e.g., IC₅₀ vs. MIC) .

Q. What strategies mitigate regiochemical challenges during functionalization at C-8?

  • Directed lithiation : Use LDA to deprotonate C-8, followed by electrophilic quenching (e.g., hexachloroethane for Cl introduction) .
  • Grignard reagents : AllylMgBr selectively reacts at C-8 in THF at 0°C, avoiding N-7 competition .
  • Protecting groups : Temporary protection of N-9 with tetrahydropyranyl (THP) improves C-8 accessibility .

Q. How does the difluoromethyl group influence physicochemical and ADME properties?

  • logP : The -CF₂H group increases lipophilicity (vs. -CH₃), enhancing membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity slows cytochrome P450 oxidation, prolonging half-life .
  • Solubility : Introduce polar groups (e.g., -OH) on the benzyl ring to counterbalance hydrophobicity .

Q. What in vitro models are optimal for evaluating antimycobacterial activity?

  • Macrophage infection assays : Measure intracellular bacterial load in J774A.1 cells .
  • Cytotoxicity screening : Use Vero cells to calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC) .

Q. How can metabolic liabilities in the benzyl group be addressed?

  • Deuterium isotope effects : Replace benzylic -CH₂- with -CD₂- to slow oxidative metabolism .
  • Prodrug approaches : Mask -CF₂H as a phosphate ester for improved aqueous solubility and targeted release .

Q. What computational tools predict binding modes with rhinovirus capsid proteins?

  • Docking simulations (AutoDock Vina) : Model interactions between the 2-chloro group and VP1 hydrophobic pockets .
  • MD simulations (GROMACS) : Assess stability of purine-protein complexes over 100-ns trajectories .

Q. How do crystallization conditions affect polymorph formation?

  • Solvent selection : Methanol yields block-shaped crystals, while acetonitrile promotes needle-like forms .
  • Temperature control : Slow cooling from 60°C to RT reduces disorder in the benzyl moiety .

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